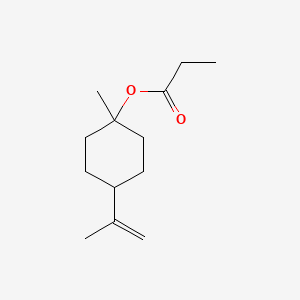1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
CAS No.: 93836-72-7
Cat. No.: VC18448666
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93836-72-7 |
|---|---|
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
| Standard InChI | InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
| Standard InChI Key | VKAQISLIVOJGJM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate features a cyclohexane ring substituted with a methyl group and a 1-methylvinyl moiety at the 1- and 4-positions, respectively. The propionate ester functional group is attached to the cyclohexyl backbone, contributing to its volatility and aromatic properties. The compound’s IUPAC name, (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate, reflects this arrangement, with the canonical SMILES representation CCC(=O)OC1(CCC(CC1)C(=C)C)C providing a precise structural blueprint.
Physicochemical Properties
While specific data on melting and boiling points remain unreported in available literature, the compound’s molecular weight (210.31 g/mol) and ester functionality suggest moderate polarity and solubility in organic solvents. Comparative analysis with structurally similar esters, such as cyclohexylpropionic acid methyl esters, indicates a density range near 0.9–1.0 g/cm³ and boiling points between 160–200°C under standard atmospheric conditions . These properties align with its application in fragrances, where controlled evaporation rates are critical.
Synthesis and Production Methodologies
Hydrogenation of Methyl Cinnamate
The synthesis begins with the hydrogenation of methyl cinnamate to produce cyclohexylpropionic acid methyl ester. This step employs Raney’s nickel as a catalyst, offering a cost-effective alternative to precious metal catalysts like Pd/C or Ru/C . Reaction conditions typically involve temperatures of 40–250°C and hydrogen pressures of 0.1–15 MPa, with yields reaching 90–95% after 1–50 hours . For instance, Patent CN101041618A reports a 95% yield when reacting 300 g of methyl cinnamate with Raney’s nickel at 40°C and 0.1 MPa for 50 hours .
Table 1: Representative Hydrogenation Conditions and Outcomes
| Parameter | Range/Value | Source Citation |
|---|---|---|
| Catalyst | Raney’s nickel | |
| Temperature (°C) | 40–250 | |
| Pressure (MPa) | 0.1–15 | |
| Reaction Time (hours) | 1–50 | |
| Yield (%) | 90–95 |
Transesterification with Allyl Alcohol
In the second step, cyclohexylpropionic acid methyl ester undergoes transesterification with allyl alcohol in the presence of organotin catalysts, such as dibutyltin oxide or tetrabutyltin . This reaction proceeds at 60–180°C for 2–40 hours, with optimal yields (93–96%) achieved at 80–160°C over 6–30 hours . A molar ratio of 1:0.3–3 (ester to allyl alcohol) ensures complete conversion, while inhibitors like hydroquinone monomethyl ether prevent side reactions . For example, Example 4 of CN101041618A demonstrates a 96% yield using dibutyltin oxide at 90°C for 20 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume